molecular formula C14H10N2O2S B2520526 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole CAS No. 339220-39-2

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole

Cat. No.: B2520526
CAS No.: 339220-39-2
M. Wt: 270.31
InChI Key: QZVRMRGLSGKAQI-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole is a heterocyclic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole core substituted with a 4-methyl-3-nitrophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole typically involves the condensation of 2-aminobenzothiazole with 4-methyl-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. For example, the reaction can be performed in ethanol as a solvent at 50°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Formation of 2-(4-Methyl-3-aminophenyl)benzo[d]thiazole.

    Reduction: Formation of 2-(4-Methyl-3-aminophenyl)benzo[d]thiazole.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. Additionally, it can interact with DNA and proteins, leading to various biological effects such as cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)benzo[d]thiazole
  • 2-(4-Methylphenyl)benzo[d]thiazole
  • 2-(4-Chlorophenyl)benzo[d]thiazole

Uniqueness

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to the synergistic effects of the substituents .

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c1-9-6-7-10(8-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVRMRGLSGKAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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